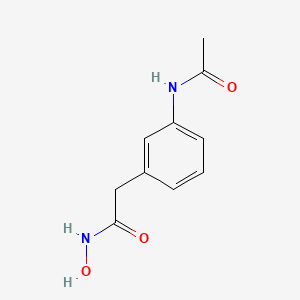![molecular formula C11H18N2O3S B8121981 tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate](/img/structure/B8121981.png)
tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate: is a heterocyclic compound that features a fused thiazine and pyrrolo ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the oxo functional group adds to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate typically involves the annulation of the thiazine ring to a pyrrolo ring system. One common method involves the condensation of a suitable thiazole precursor with a pyrrolo derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of microreactors and automated systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-b][1,4]thiazines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Indolo[2,3-b]quinoxalines: These compounds also feature a fused heterocyclic system and are studied for their medicinal properties
Uniqueness: tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Propriétés
IUPAC Name |
tert-butyl 3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]thiazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-11(2,3)16-10(15)13-4-7-8(5-13)17-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRZUNQGMFJYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)SCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2-(tert-Butyl) 3-ethyl (1S,4R)-rel-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8121910.png)






![2-(4-Bromo-2-methoxyphenyl)-5-methylimidazo[5,1-b][1,2,4]oxadiazole](/img/structure/B8121970.png)





